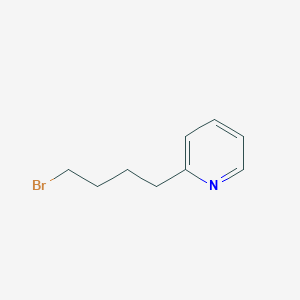

4-Pyridinylbutyl bromide

Description

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

2-(4-bromobutyl)pyridine |

InChI |

InChI=1S/C9H12BrN/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,1,3,5,7H2 |

InChI Key |

YGOOYIBHLHNKLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Sepantronium Bromide (YM-155)

- Structure : A complex heterocyclic molecule (C₂₀H₁₉BrN₄O₃) with multiple aromatic rings, a bromide ion, and methyl ether groups.

- Key Differences : Unlike 4-pyridinylbutyl bromide, YM-155 contains additional functional groups (e.g., cyclohexenyl and amide moieties) that enhance its biological targeting.

- Activity: Acts as a survivin inhibitor with an IC₅₀ of 0.54 nM in prostate cancer cells (PC-3). It suppresses tumor growth by 80% in xenograft models and synergizes with γ-radiation .

- Applications : Primarily used in oncology research.

- Solubility : Soluble in DMSO, critical for in vitro studies.

1-Octadecyl-4-(4-Phenyl-1,3-Butadienyl)Pyridinium Bromide

- Structure : A pyridinium bromide with a long octadecyl chain and a phenylbutadienyl substituent (C₃₃H₄₅BrN).

- Key Differences : The extended alkyl chain increases lipophilicity, making it suitable for lipid bilayer interactions, unlike the shorter butyl chain in this compound.

- Applications: Potential use in material science for stabilizing charged interfaces .

4-Cyclo(Propyl/Butyl)-1-Ethylpyridinium Bromides

- Structure : Pyridinium bromides with cycloalkyl substituents (e.g., cyclohexyl or cyclopropyl groups).

- Key Differences : Cycloalkyl groups alter steric hindrance and proton affinity, impacting reactivity in organic synthesis.

(4-Carboxybutyl)Triphenylphosphonium Bromide

4-Tert-Butylbenzyl Bromide

- Structure : A benzyl bromide with a tert-butyl group (C₁₁H₁₅Br).

- Key Differences : The absence of a pyridinium ring reduces polarity, favoring use in hydrophobic reactions.

- Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

- Structural Impact on Bioactivity : The presence of aromatic rings and extended alkyl chains (e.g., in YM-155 and 1-octadecyl derivatives) enhances target specificity and tissue distribution, whereas simpler structures like this compound may prioritize synthetic versatility .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Pyridinylbutyl bromide to improve yield and purity?

- Methodological Answer : Synthesis protocols often involve alkylation of pyridine derivatives with brominated precursors. For example, adjusting stoichiometric ratios of triphenylphosphine and 4-bromobutyl bromide in a dry tetrahydrofuran (THF) solvent under nitrogen can enhance yield . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing reaction time (typically 12–24 hours) are critical. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity ≥95% .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyridine ring protons (δ 8.5–7.5 ppm) and alkyl chain bromine coupling patterns. Fourier-Transform Infrared Spectroscopy (FT-IR) confirms C-Br stretching vibrations (~550–600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₉H₁₃BrN). Elemental analysis ensures stoichiometric Br content .

Q. How can researchers mitigate side reactions during derivatization of this compound?

- Methodological Answer : Side reactions (e.g., elimination or dimerization) are minimized by controlling temperature (<0°C for nucleophilic substitutions) and using anhydrous solvents. Adding catalytic amounts of potassium iodide (KI) facilitates bromide displacement in SN2 reactions. For example, in benzoxazole synthesis, slow addition of 1,2-diamines to this compound in dimethylformamide (DMF) reduces byproducts .

Advanced Research Questions

Q. What mechanisms govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromide’s leaving group ability is enhanced by the electron-withdrawing pyridine ring, enabling efficient Suzuki-Miyaura couplings. For instance, coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst in toluene/ethanol (3:1) at 80°C produces biaryl derivatives. Kinetic studies (via in-situ NMR) and density functional theory (DFT) modeling reveal transition-state stabilization by the pyridine’s π-system .

Q. How do solvent polarity and temperature influence the stability of this compound?

- Methodological Answer : Stability assays in polar aprotic solvents (e.g., DMF, acetonitrile) show faster degradation at >40°C due to hydrolysis. In contrast, non-polar solvents (toluene) prolong shelf life. Accelerated stability testing (40°C/75% RH for 4 weeks) combined with HPLC tracking quantifies degradation products (e.g., pyridinol derivatives) .

Q. What advanced analytical methods resolve contradictions in bromide quantification data?

- Methodological Answer : Discrepancies in bromide ion quantification (e.g., via ion chromatography vs. capillary electrophoresis) arise from matrix effects. A capillary electrophoresis method with a borate buffer (pH 9.2) and UV detection at 200 nm separates Br⁻ from Cl⁻ with resolution >1.5. Standard addition calibration corrects for interference from organic counterions .

Q. How can researchers design experiments to study electronic effects of the pyridine ring on reaction pathways?

- Methodological Answer : Substituent effects are analyzed via Hammett plots by synthesizing derivatives (e.g., 4-NO₂ or 4-OCH₃ pyridinyl analogs). Comparing reaction rates (e.g., in nucleophilic substitutions) and computational electron density maps (using Gaussian software) correlate σ values with activation energies .

Q. What strategies validate the reproducibility of this compound’s bioactivity in cellular assays?

- Methodological Answer : Dose-response curves in cytotoxicity assays (e.g., MTT on HeLa cells) require triplicate runs with internal controls (e.g., cisplatin). LC-MS/MS confirms intracellular uptake and stability. Cross-validation with phosphonium salt derivatives (e.g., (4-Carboxybutyl)triphenylphosphonium bromide) controls for mitochondrial targeting artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.